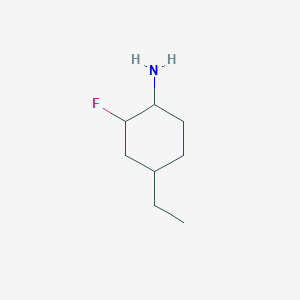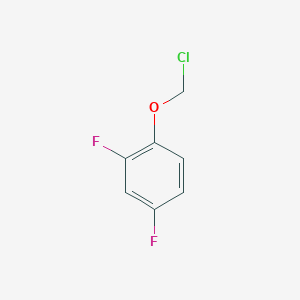
4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methylpyrimidine-5-carboxylic acid with azides in the presence of copper(I) catalysts can yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression by binding to their active sites. This binding can disrupt normal enzyme function, leading to therapeutic effects such as reduced cell proliferation or pathogen inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-methyl-2-(1H-1,2,4-triazol-1-yl)pyrimidine-5-carboxylic acid: Contains a different triazole isomer, which can lead to variations in its properties and applications.
Uniqueness
4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H7N5O2 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
4-methyl-2-(2H-triazol-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N5O2/c1-4-5(8(14)15)2-9-7(11-4)6-3-10-13-12-6/h2-3H,1H3,(H,14,15)(H,10,12,13) |
Clé InChI |
XNDAOVALMVANPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C(=O)O)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)




